2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol
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Overview
Description
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is a chemical compound with the molecular formula C7H5BrF3NOS. It is known for its unique structure, which includes a bromine atom, an amino group, and a trifluoromethylthio group attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or bromine-containing reagents and trifluoromethylthiolating agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino and bromine groups facilitate various biochemical interactions. These interactions can modulate enzymatic activity and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 2-Amino-4-bromophenol
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 3-Bromo-2-hydroxy-5-[(trifluoromethyl)thio]aniline
Comparison: 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is unique due to the presence of both a bromine atom and a trifluoromethylthio group on the phenol ring. This combination imparts distinctive chemical reactivity and biological activity compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMBGZOOAKQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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